

"Antibacterial agent 170 chemical structure and properties"

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Compound of Interest

Compound Name: Antibacterial agent 170

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In-Depth Technical Guide: Antibacterial Agent 170

An analysis of the chemical structure, properties, and biological activity of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide as a quorum sensing inhibitor in Pseudomonas aeruginosa.

Introduction

Antibacterial agent 170, scientifically known as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a synthetic compound identified as a potent inhibitor of biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a quorum sensing inhibitor. The information presented is primarily derived from the research conducted by Mao S, et al., where this compound is referred to as compound 6b.[1]

Chemical Structure and Physicochemical Properties

The chemical identity of **Antibacterial Agent 170** is well-defined, with the systematic IUPAC name 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide and the Chemical Abstracts Service (CAS) Registry Number 2163817-03-4.[2] Its molecular structure consists of a dibrominated pyridazinone core linked to a benzene sulfonamide moiety.



Table 1: Physicochemical Properties of Antibacterial Agent 170

Property	Value	Reference
Molecular Formula	C10H7Br2N3O3S	[2]
Molecular Weight	409.06 g/mol	[2]
Melting Point	218–220°C (with decomposition observed above 220°C)	[2]
Solubility	DMSO: 55 mg/mL (134.46 mM) with sonication; Water: <0.1 mg/mL at 25°C	[2]
Predicted Density	2.13 g/cm ³	[2]

Biological Activity and Mechanism of Action

Antibacterial agent 170 demonstrates significant activity in inhibiting the formation of P. aeruginosa PAO1 biofilms.[1] Notably, this inhibitory effect occurs without affecting the growth of the bacteria, suggesting a mechanism that targets virulence rather than viability.[1]

The primary mechanism of action is the inhibition of the las quorum sensing (QS) system in P. aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. The las system is a critical regulator of virulence factors and biofilm formation in P. aeruginosa.

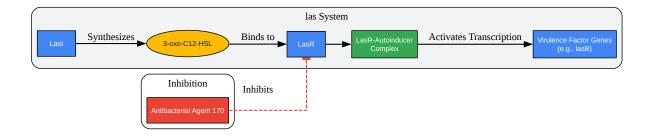
Table 2: Biological Activity of Antibacterial Agent 170

Parameter	Result	Reference
Biofilm Inhibition	46.13 ± 0.72% inhibition of P. aeruginosa PAO1 biofilm formation	[1]
Mechanism	Inhibition of the las quorum sensing system	[1]



Signaling Pathway Inhibition

The las quorum sensing system in P. aeruginosa is a key regulator of virulence. The diagram below illustrates the hierarchical nature of the P. aeruginosa quorum sensing network and the point of inhibition by **Antibacterial Agent 170**.



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P. aeruginosa las Quorum Sensing Pathway Inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antibacterial Agent 170**, based on established procedures.

Synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

The synthesis of **Antibacterial Agent 170** is typically achieved through a multi-step process. A general synthetic pathway involves the following key steps:

- Bromination of Pyridazinone: The synthesis starts with the bromination of a pyridazinone precursor to introduce the two bromine atoms onto the heterocyclic ring.[2]
- N-Arylation: The brominated pyridazinone is then coupled with a substituted benzene ring, often through an N-alkylation or N-arylation reaction.

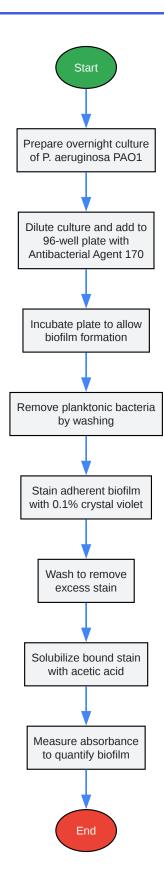


Sulfonamide Formation: The final step involves the introduction of the sulfonamide group
onto the benzene ring. This can be achieved through various methods, such as the reaction
of a sulfonyl chloride with ammonia or the use of ammonium sulfamate under specific
conditions.[2]

P. aeruginosa Biofilm Inhibition Assay

The capacity of **Antibacterial Agent 170** to inhibit biofilm formation is commonly assessed using a crystal violet staining method.





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Biofilm Inhibition Assay Workflow.



Detailed Protocol:

- Bacterial Culture Preparation: An overnight culture of P. aeruginosa PAO1 is prepared in a suitable growth medium.
- Assay Setup: The overnight culture is diluted and added to the wells of a 96-well microtiter
 plate. Different concentrations of **Antibacterial Agent 170** (dissolved in a suitable solvent
 like DMSO) are added to the wells. Control wells containing the bacterial culture with the
 solvent alone are also included.
- Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.
- Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).
- Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a short period (e.g., 10-15 minutes).
- Final Washing: Excess crystal violet is removed by washing the wells with water.
- Quantification: The crystal violet bound to the biofilm is solubilized using a solvent such as 30% acetic acid. The absorbance of the solubilized stain is then measured using a plate reader at a specific wavelength (typically around 550-590 nm). The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with Antibacterial Agent 170 to the control wells.

Quorum Sensing Inhibition Assay using lasB-gfp Reporter Strain

To confirm that **Antibacterial Agent 170** targets the las quorum sensing system, a reporter strain of P. aeruginosa is utilized. This strain contains a fusion of the promoter of a lascontrolled gene (such as lasB, which encodes for elastase) to a gene encoding a fluorescent protein, like the green fluorescent protein (GFP).

Experimental Procedure:



- Reporter Strain Culture: An overnight culture of the P. aeruginosa lasB-gfp reporter strain is prepared.
- Assay Setup: The culture is diluted and added to a microtiter plate along with various concentrations of Antibacterial Agent 170.
- Incubation and Measurement: The plate is incubated, and measurements of both bacterial growth (optical density at 600 nm) and GFP fluorescence are taken at regular intervals.
- Data Analysis: The fluorescence intensity is normalized to the bacterial growth
 (fluorescence/OD600) to determine the specific inhibition of lasB gene expression. A
 reduction in the normalized fluorescence in the presence of Antibacterial Agent 170
 indicates inhibition of the las quorum sensing system.[1]

Conclusion

Antibacterial Agent 170, or 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a promising antivirulence compound that effectively inhibits biofilm formation in P. aeruginosa PAO1. Its mechanism of action through the targeted inhibition of the las quorum sensing system, without impacting bacterial viability, presents a significant advantage in potentially mitigating the development of antibiotic resistance. Further research into its in vivo efficacy and safety profile is warranted to explore its therapeutic potential.

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References

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